9(S)-Hexahydrocannabinol

CAS No.: 36403-91-5

Cat. No.: VC18864585

Molecular Formula: C21H32O2

Molecular Weight: 316.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36403-91-5 |

|---|---|

| Molecular Formula | C21H32O2 |

| Molecular Weight | 316.5 g/mol |

| IUPAC Name | (6aR,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |

| Standard InChI | InChI=1S/C21H32O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-14,16-17,22H,5-11H2,1-4H3/t14-,16+,17+/m0/s1 |

| Standard InChI Key | XKRHRBJLCLXSGE-USXIJHARSA-N |

| Isomeric SMILES | CCCCCC1=CC(=C2[C@@H]3C[C@H](CC[C@H]3C(OC2=C1)(C)C)C)O |

| Canonical SMILES | CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)C)O |

Introduction

Chemical Identity and Stereochemical Considerations

Structural Characteristics

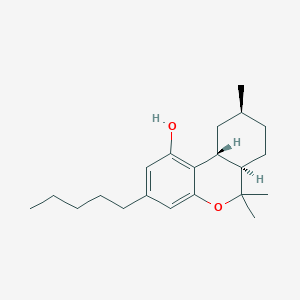

9(S)-HHC (IUPAC name: (6aR,9S,10aR)-hexahydrocannabinol) features a cyclohexyl ring system derived from catalytic hydrogenation of Δ9-THC's double bond . The stereochemical orientation at C9 differentiates it from 9(R)-HHC, with the methyl group adopting an axial position in the S-configuration (Figure 1). Nuclear magnetic resonance (NMR) analysis distinguishes the epimers through distinct proton resonances at δ 2.87 ppm for 9(S)-HHC versus δ 3.03 ppm for 9(R)-HHC .

Table 1: Comparative Properties of HHC Epimers

Synthetic Pathways

Industrial synthesis typically produces HHC via hydrogen-atom transfer reduction of Δ8- or Δ9-THC precursors, yielding variable epimer ratios (0.2:1 to 2.4:1 9(R):9(S)) depending on catalytic conditions . Large-scale reactions (up to 1 kg CBD starting material) using dichloromethane solvent systems generate approximately 60% 9(R)-HHC and 40% 9(S)-HHC . Post-synthetic purification via preparative chromatography achieves >95% isomeric purity for pharmacological studies .

Receptor Interactions and Pharmacodynamics

Cannabinoid Receptor Binding

Radioligand displacement assays demonstrate 9(S)-HHC's moderate CB1 affinity (Ki = 58.3 nM) compared to 9(R)-HHC (Ki = 34.7 nM) and Δ9-THC (Ki = 41.2 nM) . Molecular dynamics simulations suggest the S-configuration induces suboptimal positioning of the C3 pentyl chain within the CB1 orthosteric pocket, reducing receptor activation .

Functional Activity

In vitro functional assays reveal 9(S)-HHC acts as a partial CB1 agonist with 63% efficacy relative to full agonist CP55,940 . Contrastingly, 9(R)-HHC achieves 92% efficacy, explaining its Δ9-THC-like behavioral effects in primate models . The diminished activity of 9(S)-HHC persists across signaling pathways:

Analytical Detection and Quantification

Chromatographic Methods

A validated GC-MS method achieves 0.15 ng/mL LOD for 9(S)-HHC in serum/plasma using deuterated internal standards . Critical method parameters include:

-

Column: DB-5MS UI (30 m × 0.25 mm × 0.25 μm)

-

Ionization: Electron impact (70 eV)

Table 2: Performance Characteristics of 9(S)-HHC Assays

| Matrix | LOD (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Precision (%RSD) |

|---|---|---|---|---|

| Serum | 0.15 | 0.25 | 88.2 | 6.5 |

| Oral Fluid | 0.2 | 0.5 | 79.8 | 8.7 |

| Urine | 1.0 | 2.5 | 65.4 | 12.3 |

Immunological Screening

Commercially available urine test strips demonstrate 72% cross-reactivity for 9(S)-HHC at 50 ng/mL cutoff , while saliva tests show <15% detection rates due to matrix effects . ELISA platforms for serum analysis achieve 68% sensitivity compared to GC-MS confirmation .

Metabolic Disposition and Pharmacokinetics

Biotransformation Pathways

Phase I metabolism predominantly occurs via:

-

Hydroxylation at C11: 11-OH-HHC (major metabolite)

Table 3: Pharmacokinetic Parameters After Smoked Administration

| Parameter | 9(S)-HHC (Mean ± SD) | 9(R)-HHC (Mean ± SD) |

|---|---|---|

| Tmax (h) | 0.33 ± 0.12 | 0.35 ± 0.15 |

| Cmax (ng/mL) | 38.7 ± 11.2 | 42.9 ± 13.5 |

| AUC0-6 (h·ng/mL) | 89.4 ± 24.7 | 97.8 ± 28.1 |

| t1/2 (h) | 2.1 ± 0.6 | 2.3 ± 0.7 |

Elimination Profile

Urinary excretion accounts for 18% of 9(S)-HHC dose within 6h, primarily as glucuronidated metabolites . Fecal elimination data remains limited, though rodent studies suggest 22% biliary excretion of parent compound .

Legal Status and Regulatory Challenges

The 2023 European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) risk assessment identified HHC in 21 EU member states, with 9(S)-HHC present in 89% of analyzed products . Current regulatory gaps stem from:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume